5-chloro-3-(propan-2-ylidene)-2,3-dihydro-1H-indol-2-one
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Overview
Description
5-chloro-3-(propan-2-ylidene)-2,3-dihydro-1H-indol-2-one is a synthetic organic compound belonging to the indolin-2-one family. This compound is characterized by its unique structure, which includes a chloro substituent at the 5-position and a propan-2-ylidene group at the 3-position of the indolin-2-one core. The indolin-2-one scaffold is known for its diverse biological activities and has been extensively studied for its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-3-(propan-2-ylidene)-2,3-dihydro-1H-indol-2-one typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the indolin-2-one core. This can be achieved through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde.
Chlorination: The indolin-2-one core is then chlorinated at the 5-position using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Propan-2-ylidene Introduction: The final step involves the introduction of the propan-2-ylidene group at the 3-position. This can be achieved through a condensation reaction with an appropriate aldehyde or ketone under basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-chloro-3-(propan-2-ylidene)-2,3-dihydro-1H-indol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound to its reduced form, such as the corresponding alcohol.
Substitution: The chloro substituent at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted indolin-2-one derivatives.
Scientific Research Applications
5-chloro-3-(propan-2-ylidene)-2,3-dihydro-1H-indol-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 5-chloro-3-(propan-2-ylidene)-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
5-chloro-3-(propan-2-ylidene)-2,3-dihydro-1H-indol-2-one: Unique due to its specific substituents and structure.
Indolin-2-one derivatives: Share the core structure but differ in substituents, leading to varied biological activities.
Other chloro-substituted indolin-2-ones: Similar in having a chloro group but differ in the position and nature of other substituents.
Uniqueness
This compound is unique due to its specific combination of a chloro substituent and a propan-2-ylidene group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
1225386-83-3 |
---|---|
Molecular Formula |
C11H10ClNO |
Molecular Weight |
207.7 |
Purity |
95 |
Origin of Product |
United States |
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